1-(3-Methoxyphenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
- The compound’s structure consists of a pyrrolidine ring fused to a piperazine ring, with a phenylsulfonyl group and a methoxyphenyl substituent.
- Talabostat has been investigated for its potential therapeutic applications due to its inhibitory effects on certain enzymes.
Talabostat: is a synthetic compound with the chemical formula C₁₉H₂₀N₄O₅S. It belongs to the class of .
Preparation Methods
Synthetic Routes: Talabostat can be synthesized through several routes. One common method involves the reaction of a piperazine derivative with an α,β-unsaturated ketone, followed by cyclization to form the pyrrolidine ring.
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., dichloromethane or ethanol) with a suitable base (e.g., potassium carbonate).
Industrial Production: While not widely used industrially, Talabostat can be produced on a small scale using standard laboratory techniques.
Chemical Reactions Analysis
Reactivity: Talabostat is stable under normal conditions but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Talabostat has been studied as a potential enzyme inhibitor, particularly targeting dipeptidyl peptidase IV (DPP-IV).
Biology: Researchers have explored its effects on immune responses and inflammation.
Medicine: Clinical trials have investigated its use in cancer therapy, as it may enhance immune responses against tumors.
Mechanism of Action
Targets: Talabostat inhibits DPP-IV, an enzyme involved in regulating immune responses and inflammation.
Pathways: By inhibiting DPP-IV, Talabostat modulates cytokine levels, affecting immune cell function and potentially impacting tumor growth.
Comparison with Similar Compounds
Similar Compounds: Talabostat shares similarities with other peptidomimetic inhibitors, such as sitagliptin (used for diabetes) and vildagliptin.
Uniqueness: Talabostat’s unique features include its phenylsulfonyl group and its potential dual role in cancer therapy and immunomodulation.
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H23N3O5S/c1-29-17-7-5-6-16(14-17)24-20(25)15-19(21(24)26)22-10-12-23(13-11-22)30(27,28)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3 |
InChI Key |
NDWUDPBTVDMKOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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